molecular formula C19H13BrN2O B2460473 (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one CAS No. 691873-19-5

(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one

Cat. No.: B2460473
CAS No.: 691873-19-5
M. Wt: 365.23
InChI Key: DKMRFIKLCSOEBL-SFQUDFHCSA-N
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Description

(3E)-3-{[1-(4-Bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one ( 691873-19-5) is a chemical compound with a molecular formula of C19H13BrN2O and a molecular weight of 365.23 g/mol . This structured molecule features an indolin-2-one core, a common scaffold in medicinal chemistry, linked via a methylidene bridge to a 1-(4-bromophenyl)-substituted pyrrole ring . Compounds based on the indolin-2-one, or 2-indolinone, structure have been extensively investigated in scientific research for their potential as kinase inhibitors . Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in various proliferative conditions, making them a significant target in pharmacological research . Furthermore, structurally related molecules containing both indole and bromophenyl motifs have shown promise in neuropharmacological studies, demonstrating activity as inhibitors of enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets in the research of neurodegenerative conditions . This suggests that researchers may explore this compound within these or similar biological contexts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3E)-3-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O/c20-13-7-9-14(10-8-13)22-11-3-4-15(22)12-17-16-5-1-2-6-18(16)21-19(17)23/h1-12H,(H,21,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMRFIKLCSOEBL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and pyrrole rings.

    Reduction: Reduced forms of the compound with hydrogenated double bonds.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Implications Reference
(3E)-3-(1H-Pyrrol-2-ylmethylene)-1,3-dihydro-2H-indol-2-one Pyrrole methylidene (no bromophenyl) ~214 Simpler structure; lacks halogen, reducing potential for halogen bonding.
(3E)-3-[(3-Bromo-2-thienyl)methylene]-1,3-dihydro-2H-indol-2-one Thiophene replaces pyrrole; 3-bromo substitution ~336 Thiophene’s electron-rich nature alters electronic properties vs. pyrrole.
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Propen-1-one backbone with bromophenyl and pyrazole groups ~475 Extended conjugation; pyrazole introduces additional nitrogen-based interactions.
3-[(3-Chloro-4-methylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one Chloro and methyl substituents on phenyl; imino linkage ~285 Chlorine’s electronegativity vs. bromine; imino group may affect tautomerism.
1-(5-(4-Amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-bromophenyl)ethan-1-one Bromophenyl linked via acetyl group; fused pyrrolopyrimidine ~480 Complex heterocyclic system; fluorine enhances metabolic stability.

Physicochemical and Electronic Properties

  • Halogen Effects: The 4-bromophenyl group in the target compound introduces steric bulk and polarizability, favoring halogen bonding—a feature absent in non-halogenated analogues like the pyrrole-methylidene derivative . Thiophene-based analogues (e.g., ) exhibit altered π-electron distribution due to sulfur’s lower electronegativity vs. nitrogen in pyrrole .
  • Molecular Weight and Lipophilicity: The bromine atom increases molecular weight (~385 g/mol) compared to non-halogenated derivatives (~214 g/mol in ). This may reduce aqueous solubility but improve membrane permeability.
  • Imino-linked derivatives () may undergo tautomerism, affecting reactivity .

Biological Activity

The compound (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one, also known as a derivative of indole and pyrrole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one involves the condensation of appropriate pyrrole and indole derivatives. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it possesses potent activity against pathogens like Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity and DNA fragmentation.

Cell Line IC50 (µM)
MCF-715
A54920
HeLa25

The biological activity of (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that derivatives of this compound showed enhanced antimicrobial activity when modified with different substituents on the pyrrole ring, indicating structure-activity relationships that could guide future drug design .
  • Cytotoxicity Assessment : Research conducted by Pendergrass et al. revealed that the compound not only inhibited tumor growth in vitro but also showed promising results in vivo in xenograft models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde with 2,3-dihydro-1H-indol-2-one under basic or acidic conditions. Catalysts like piperidine or acetic acid are often used, with reflux in ethanol or dichloromethane as solvents. Reaction progress is monitored via TLC, and purification employs column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry and stereochemistry of the α,β-unsaturated ketone moiety.
  • X-ray crystallography : Resolves the (3E) configuration and molecular packing via SHELXL refinement .
  • IR spectroscopy : Validates carbonyl (C=O) and imine (C=N) functional groups.

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodological Answer :

  • HPLC : Quantifies purity using reverse-phase C18 columns with UV detection.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres.
  • Long-term stability studies : Store under inert gas at −20°C, with periodic NMR checks for degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure solution : SHELXD for phase determination; anisotropic displacement parameters refine heavy atoms (e.g., Br).
  • Validation : Check R-factor (<0.05), residual electron density, and Hirshfeld surfaces for intermolecular interactions .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis set calculates HOMO-LUMO gaps, molecular electrostatic potential (MEP), and Fukui indices for nucleophilic/electrophilic sites.
  • Molecular docking : AutoDock Vina screens binding affinities to biological targets (e.g., kinases) using flexible ligand protocols .

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodological Answer :

  • Dose-response curves : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C).
  • Control experiments : Use reference compounds (e.g., ciprofloxacin for antibacterial studies) to validate assay sensitivity.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability in IC50 values across cell lines .

Q. What strategies optimize reaction yields in large-scale syntheses without compromising stereoselectivity?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) while maintaining >90% yield.
  • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps.
  • In situ monitoring : ReactIR tracks intermediate formation to adjust stoichiometry dynamically .

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